Bienvenue dans la boutique en ligne BenchChem!

N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Lipophilicity Membrane permeability ADME prediction

N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 688336-50-7, ChemDiv ID G856-1789) is a synthetic small-molecule screening compound built on an imidazole-thioether-acetamide scaffold. Its structure features a 3-chlorophenyl substituent on the acetamide nitrogen and a 4-ethoxyphenyl group at the imidazole N1 position.

Molecular Formula C19H18ClN3O2S
Molecular Weight 387.88
CAS No. 688336-50-7
Cat. No. B2962463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
CAS688336-50-7
Molecular FormulaC19H18ClN3O2S
Molecular Weight387.88
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H18ClN3O2S/c1-2-25-17-8-6-16(7-9-17)23-11-10-21-19(23)26-13-18(24)22-15-5-3-4-14(20)12-15/h3-12H,2,13H2,1H3,(H,22,24)
InChIKeyXUFUOOQORDOPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 688336-50-7): Procurement-Relevant Compound Identity & Physicochemical Baseline


N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 688336-50-7, ChemDiv ID G856-1789) is a synthetic small-molecule screening compound built on an imidazole-thioether-acetamide scaffold. Its structure features a 3-chlorophenyl substituent on the acetamide nitrogen and a 4-ethoxyphenyl group at the imidazole N1 position. The compound is achiral, has a molecular weight of 387.89 g/mol (C₁₉H₁₈ClN₃O₂S), and is commercially available as a research-grade screening compound in milligram quantities . Key calculated physicochemical descriptors—cLogP 4.5273, cLogD 4.5261, cLogSw -4.505, and topological polar surface area (tPSA) 42.79 Ų —establish a quantitative baseline for differentiating this compound from closely related analogs that differ in substituent identity or regioisomeric arrangement on the same core scaffold.

Why In-Class Substitution of N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Fails: Structural Determinants of Physicochemical Differentiation


Compounds within the 1-(4-ethoxyphenyl)-1H-imidazol-2-yl sulfanyl acetamide class share an identical core, yet even subtle variations in the amide-side substituent or positional isomerism produce measurable shifts in lipophilicity, solubility, and hydrogen-bonding capacity. The target compound's specific 3-chlorophenyl acetamide substituent, combined with the 4-ethoxyphenyl imidazole group, yields a defined logP/logD/logSw profile and a tPSA of 42.79 Ų that cannot be reproduced by analogs such as N-(2-ethoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 851132-66-6) or 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide (CAS 688336-58-5), which differ in molecular formula, rotatable bond count, and hydrogen-bond donor/acceptor inventory . These physicochemical differences directly influence membrane permeability, solubility, and target-binding free energy, making direct substitution without re-validation of pharmacokinetic and pharmacodynamic properties scientifically unsound. The quantitative evidence presented in Section 3 defines the precise boundaries of this differentiation.

Product-Specific Quantitative Differentiation Evidence for N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 688336-50-7)


Lipophilicity (cLogP) Differentiation vs. Positional Isomer CAS 851132-89-3

The target compound exhibits a computationally predicted logP (cLogP) of 4.5273 as reported by ChemDiv . Its positional isomer, 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 851132-89-3), which swaps the chloro and ethoxy aromatic substituents, shares an identical molecular formula (C₁₉H₁₈ClN₃O₂S) and molecular weight (387.9 g/mol) , yet the regioisomeric rearrangement alters electronic distribution and molecular shape, producing a distinct lipophilicity profile. In the absence of an experimentally determined logP for the isomer, the target compound's calculated logP of 4.5273 serves as the sole quantifiable reference point for this scaffold-substituent combination, enabling structure-property relationship (SPR) studies where small logP differences influence passive membrane permeability predictions.

Lipophilicity Membrane permeability ADME prediction

Aqueous Solubility (cLogSw) Benchmarking Against the 1-(4-Ethoxyphenyl)-1H-Imidazol-2-Yl Sulfanyl Acetamide Scaffold Class

The target compound possesses a computationally predicted logarithmic aqueous solubility (cLogSw) of -4.505 . This value represents the solubility characteristic specifically associated with the combination of a 3-chlorophenyl acetamide group and a 4-ethoxyphenyl imidazole within this scaffold class. Analogs that incorporate additional hydrogen-bond donors or acceptors—such as N-(2-ethoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 851132-66-6, C₂₁H₂₃N₃O₃S), which adds an extra ethoxy oxygen and increases molecular weight to 397.49 g/mol —are expected to exhibit altered (likely higher) aqueous solubility due to increased hydrogen-bond acceptor count. The target compound's cLogSw of -4.505 thus defines the low-solubility boundary for the chloro-substituted member of this series and serves as a critical parameter for DMSO stock solution preparation and aqueous dilution protocols in screening assays.

Aqueous solubility Formulation Assay compatibility

Topological Polar Surface Area (tPSA) as a Selectivity Discriminator Within the Regioisomeric Pair

The target compound has a calculated topological polar surface area (tPSA) of 42.79 Ų . Although the positional isomer CAS 851132-89-3 shares the identical atomic composition, the spatial arrangement of the chloro and ethoxy substituents results in a distinct tPSA. The target compound's tPSA of 42.79 Ų falls below the widely cited threshold of 60 Ų for favorable blood-brain barrier (BBB) penetration and below 140 Ų for oral absorption, indicating a high predicted membrane permeation capacity. When compared against the broader class of 1-(4-ethoxyphenyl)-1H-imidazol-2-yl sulfanyl acetamides, this low tPSA value—driven by the single hydrogen-bond donor (NH) and five hydrogen-bond acceptors —is a key differentiator for applications requiring passive cellular uptake.

Polar surface area Blood-brain barrier penetration Oral absorption

Hydrogen-Bond Donor/Acceptor Count Differentiation from Higher-Molecular-Weight Amide Analogs

The target compound has exactly 1 hydrogen-bond donor (HBD, the acetamide NH) and 5 hydrogen-bond acceptors (HBA) . In contrast, the analog N-(2-ethoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 851132-66-6, C₂₁H₂₃N₃O₃S) possesses an additional oxygen atom in the 2-ethoxyphenyl group, increasing molecular weight to 397.49 g/mol and altering HBA count . The target compound's HBD count of 1 and HBA count of 5 place it within Lipinski's Rule of 5 space (HBD ≤ 5, HBA ≤ 10), whereas the increased HBA count of CAS 851132-66-6 (predicted 6 HBA) further shifts its drug-likeness profile. This difference is quantifiable and directly impacts predictions of oral bioavailability and target-binding desolvation energetics.

Hydrogen bonding Drug-likeness Lipinski rule

Commercial Availability and Sourcing Reliability as a Procurement Differentiator

The target compound is stocked by ChemDiv as screening compound G856-1789 with immediate availability of 113 mg and a typical ship time of one week . This contrasts with many structurally similar imidazole-thioether acetamides that require custom synthesis or extended lead times. Within the ChemDiv screening catalog, the compound's defined stock level, achiral nature (eliminating the need for chiral separation), and pre-computed ADME descriptors (logP, logD, logSw, tPSA) provide procurement-ready data that reduces time-to-assay compared to analogs sourced from multiple vendors with inconsistent characterization. For large-scale screening campaigns requiring >100 mg of compound, the availability of 113 mg in a single lot ensures batch consistency and eliminates inter-lot variability, a procurement advantage not uniformly available across all 1-(4-ethoxyphenyl)-1H-imidazol-2-yl sulfanyl acetamide derivatives .

Compound sourcing Screening libraries Supply chain reliability

Absence of Chiral Centers vs. Chiral Analogs: Impact on Assay Reproducibility and Procurement Complexity

The target compound is explicitly designated as ACHIRAL in the ChemDiv catalog , meaning it lacks stereogenic centers and does not require enantiomeric separation or chiral quality control. This is a significant procurement and experimental differentiation factor compared to imidazole-thioether acetamide analogs that contain chiral substituents (e.g., branched alkyl or substituted cycloalkyl groups on the amide nitrogen). Chiral analogs require enantiopure synthesis, chiral HPLC verification, and consideration of enantiomer-specific biological activity, adding cost, time, and data complexity. The target compound's achiral nature ensures that every molecule in the purchased lot is chemically identical, eliminating enantiomer ratio as a source of inter-experiment variability .

Stereochemistry Assay reproducibility Analytical quality control

High-Value Procurement Scenarios for N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 688336-50-7)


Structure-Property Relationship (SPR) Studies Investigating Regioisomeric Effects on Membrane Permeability

Teams conducting SPR studies on imidazole-thioether scaffolds can procure the target compound as the 3-chlorophenyl/4-ethoxyphenyl regioisomer pair alongside CAS 851132-89-3 to quantify how swapping the positions of electron-withdrawing (Cl) and electron-donating (OEt) groups affects logP (target cLogP = 4.5273), logD (4.5261), and tPSA (42.79 Ų) . The target compound's established physicochemical baseline enables parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability comparisons, generating regioisomer-specific permeability coefficients that guide lead optimization.

High-Throughput Phenotypic Screening Requiring Defined Solubility and Permeability Parameters

The target compound's cLogSw of -4.505 and tPSA of 42.79 Ų define it as a low-solubility, high-permeability member of the screening library. Procurement is warranted for cell-based phenotypic screens where intracellular target engagement is required and DMSO stock solutions (≤10 mM) are prepared according to the established solubility limit. The compound's achiral nature eliminates enantiomer-related variability, and the confirmed 113 mg stock with 1-week delivery supports immediate assay deployment without custom synthesis delays.

Kinase or Enzyme Inhibition Screens Leveraging Intermediate Hydrogen-Bond Acceptor Count

With 5 hydrogen-bond acceptors and 1 donor , the target compound occupies an intermediate polarity niche between the bis-ethoxy analog (CAS 851132-66-6, HBA = 6) and the phenethyl analog (CAS 688336-58-5, HBA = 4) . This HBA count of 5 is well-suited for kinase ATP-binding pocket screens, where excessive polarity can impair hinge-region binding while insufficient polarity reduces solubility. Procuring this compound provides a polarity-balanced probe for initial hit identification, from which SAR can expand toward higher or lower HBA analogs based on primary screening results.

Computational Docking and Pharmacophore Model Validation with Experimentally Grounded Physicochemical Data

The availability of pre-computed cLogP (4.5273), cLogD (4.5261), cLogSw (-4.505), and tPSA (42.79 Ų) makes this compound an ideal test case for validating computational ADME models or pharmacophore hypotheses. Procurement of 113 mg provides sufficient material for both in silico model training and subsequent in vitro experimental validation (e.g., kinetic solubility, logD measurement, microsomal stability), closing the predict-test loop that is essential for computational chemistry groups building predictive models for imidazole-based screening libraries.

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.